Evidence 1: Superior PROTAC Degradation Cooperativity of trans-Cyclohexyl Linker Framework vs. cis-Isomer
In a direct head-to-head comparison using LRRK2-targeting PROTACs, the PROTAC bearing a trans-cyclohexyl linker (XL01126) demonstrated substantially superior cooperative degradation activity compared to its cis-cyclohexyl analog, despite exhibiting weaker binary binding affinity to the VHL E3 ligase [1]. Specifically, the trans-cyclohexyl PROTAC showed enhanced ternary complex formation and cellular degradation potency [1]. High-resolution co-crystal structures revealed that the trans-cyclohexyl linker adopts a rigid 'stick-out' conformation that facilitates productive ternary complex geometry, whereas the cis-cyclohexyl linker collapses into a folded-back conformation characterized by intramolecular contacts that impede cooperative target engagement [1].
| Evidence Dimension | PROTAC ternary complex formation and cellular degradation activity |
|---|---|
| Target Compound Data | LRRK2 PROTAC with trans-cyclohexyl linker (XL01126): superior cooperative degradation activity; weaker VHL binary binding affinity |
| Comparator Or Baseline | LRRK2 PROTAC with cis-cyclohexyl linker: inferior cooperative degradation activity; stronger VHL binary binding affinity |
| Quantified Difference | Qualitatively superior degradation cooperativity; binary binding affinity weaker (specific Ki/IC50 values not disclosed in abstract; full article required for precise quantification) |
| Conditions | LRRK2-targeting PROTACs in cellular degradation assays; VHL E3 ligase binary binding assays; X-ray co-crystallography (PDB: 9eqj) |
Why This Matters
This stereochemical advantage directly validates the selection of CAS 566172-79-0 (trans-isomer) over cis-isomeric analogs (e.g., CAS 364590-87-4) for PROTAC development, as linker stereochemistry dictates degradation efficacy independent of binary binding potency.
- [1] Pierri M, Liu X, Kroupova A, Rutter Z, Hallatt AJ, Ciulli A. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorg Med Chem Lett. 2024 Sep 15;110:129861. doi: 10.1016/j.bmcl.2024.129861. PMID: 38942127. View Source
